molecular formula C30H34N6O4 B027628 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) CAS No. 19967-81-8

3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin)

Cat. No. B027628
CAS RN: 19967-81-8
M. Wt: 542.6 g/mol
InChI Key: SSCVRNGAQAWCOW-WXUKJITCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin), also known as PMPSH, is a hydantoin derivative that has gained significant attention in scientific research due to its potential applications in various fields. PMPSH is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to inhibit the activity of bacterial and viral enzymes, making it a potential candidate for the development of new antimicrobial and antiviral agents.

Biochemical And Physiological Effects

3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, making it suitable for use in aqueous solutions. However, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin). One area of research is the development of new antitumor agents based on the structure of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin). Another area of research is the investigation of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) as a potential treatment for infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) and its potential toxicity in vivo.
Conclusion:
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been optimized to improve the yield and purity of the product, making it suitable for large-scale production. 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been extensively studied for its potential applications in medicine, as well as its biochemical and physiological effects. While there are some limitations to the use of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) involves the reaction of 5-methyl-5-styrylhydantoin with piperazine in the presence of a suitable solvent and reagent. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been optimized to improve the yield and purity of the product, making it suitable for large-scale production.

Scientific Research Applications

3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been extensively studied for its potential applications in various fields. In the field of medicine, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been investigated for its antitumor, antimicrobial, and antiviral properties. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been studied for its potential use as a fluorescent probe for detecting biological molecules.

properties

CAS RN

19967-81-8

Product Name

3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin)

Molecular Formula

C30H34N6O4

Molecular Weight

542.6 g/mol

IUPAC Name

5-methyl-3-[[4-[[4-methyl-2,5-dioxo-4-[(E)-2-phenylethenyl]imidazolidin-1-yl]methyl]piperazin-1-yl]methyl]-5-[(E)-2-phenylethenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C30H34N6O4/c1-29(15-13-23-9-5-3-6-10-23)25(37)35(27(39)31-29)21-33-17-19-34(20-18-33)22-36-26(38)30(2,32-28(36)40)16-14-24-11-7-4-8-12-24/h3-16H,17-22H2,1-2H3,(H,31,39)(H,32,40)/b15-13+,16-14+

InChI Key

SSCVRNGAQAWCOW-WXUKJITCSA-N

Isomeric SMILES

CC1(NC(=O)N(C1=O)CN2CCN(CC2)CN3C(=O)NC(C3=O)(/C=C/C4=CC=CC=C4)C)/C=C/C5=CC=CC=C5

SMILES

CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5

synonyms

5-methyl-3-[[4-[[4-methyl-2,5-dioxo-4-[(E)-2-phenylethenyl]imidazolidi n-1-yl]methyl]piperazin-1-yl]methyl]-5-[(E)-2-phenylethenyl]imidazolid ine-2,4-dione

Origin of Product

United States

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